molecular formula C22H17F2N3O2S2 B2527318 N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111418-52-0

N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2527318
CAS No.: 1111418-52-0
M. Wt: 457.51
InChI Key: YQDIWBRMCNMWBM-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfanylacetamide side chain and substituted aromatic rings. Its structure includes:

  • A thieno[3,2-d]pyrimidinone core with a 3-methyl group and a 4-oxo moiety.
  • A 7-(4-methylphenyl) substituent on the thienopyrimidine ring.
  • A sulfanylacetamide linker connected to a 2,5-difluorophenyl group.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O2S2/c1-12-3-5-13(6-4-12)15-10-30-20-19(15)26-22(27(2)21(20)29)31-11-18(28)25-17-9-14(23)7-8-16(17)24/h3-10H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDIWBRMCNMWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C22H17F2N3O2S2\text{C}_{22}\text{H}_{17}\text{F}_{2}\text{N}_{3}\text{O}_{2}\text{S}_{2}

This structure includes a difluorophenyl group, a thienopyrimidine moiety, and an acetamide functional group, which are critical for its biological activity.

Pharmacological Properties

  • Anticancer Activity :
    • Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer properties. The thienopyrimidine scaffold is known for its ability to interact with DNA and inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it could potentially inhibit kinases or other enzymes that play a role in signal transduction pathways critical for cancer cell survival .
  • Antimicrobial Activity :
    • Some derivatives of thienopyrimidine compounds have shown antimicrobial properties against various bacterial strains. This suggests that this compound may also possess similar activities .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The nitrogen atoms in the heterocyclic structure allow for hydrogen bonding with DNA bases, leading to interference with replication and transcription processes .
  • Protein Binding : The compound's structure facilitates binding to specific proteins involved in cancer progression and survival pathways. This binding can disrupt normal cellular functions and promote apoptosis .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of thienopyrimidine derivatives on various cancer cell lines. Results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values in the nanomolar range .
  • In Vivo Studies :
    • Animal models treated with similar thienopyrimidine compounds demonstrated reduced tumor growth rates compared to control groups. These findings support the potential therapeutic application of this compound in oncology .

Data Table

PropertyValue
Molecular FormulaC22H17F2N3O2S2
Molecular Weight457.52 g/mol
Anticancer ActivityYes
Antimicrobial ActivityPotentially active
Mechanism of ActionDNA interaction, enzyme inhibition

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer activity. A study demonstrated that derivatives of thieno[3,2-d]pyrimidine can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study : A related compound was shown to inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Activity

Compounds containing thieno[3,2-d]pyrimidine moieties have also been reported to possess antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis and inhibit essential enzymes.

Case Study : A study found that structurally similar compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

This compound may serve as an inhibitor for various enzymes involved in disease pathways. The inhibition of the Type III secretion system (T3SS) has been noted in related compounds, suggesting potential applications in treating bacterial infections.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions that create the bicyclic structure.
  • Introduction of Functional Groups : The acetamide and sulfanyl groups are introduced through nucleophilic substitution reactions.
  • Final Purification : The compound is purified using chromatography techniques to achieve the desired purity for biological testing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs influence physicochemical properties and bioactivity. Below is a comparative analysis:

Compound Name Core Structure Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Features
Target Compound Thieno[3,2-d]pyrimidinone R1: 3-methyl; R2: 7-(4-methylphenyl); R3: 2,5-difluorophenyl 474 (calculated) High lipophilicity due to methyl and fluorophenyl groups.
N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidinone R1: 3-(3,5-difluorophenyl); R2: H; R3: 2,5-dimethoxyphenyl 484 (calculated) Methoxy groups enhance solubility but may reduce membrane permeability.
N-(2,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxohexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Hexahydrobenzothieno[2,3-d]pyrimidinone R1: 3-(4-ethoxyphenyl); R2: H; R3: 2,5-dimethylphenyl 506 (calculated) Ethoxy group and saturated core improve metabolic stability.
N-(2,5-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxocyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidinone R1: 3-(4-chlorophenyl); R2: H; R3: 2,5-dimethylphenyl 492 (calculated) Chlorophenyl enhances electrophilic interactions; cyclopentane increases rigidity.
N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidinone R1: H; R2: 7-(4-methoxyphenyl); R3: 2,5-difluorophenyl 452 (calculated) Methoxy group improves solubility; lacks sulfanyl linker.

Key Observations :

  • Fluorine vs. Chlorine Substituents : Fluorine (in the target compound) reduces metabolic oxidation compared to chlorine (in ), enhancing pharmacokinetic stability .
  • Sulfanyl Linker : The sulfanyl group in the target compound and may facilitate hydrogen bonding or disulfide interactions, unlike the acetamide-only linker in .
  • Aromatic Substitutions : The 2,5-difluorophenyl group in the target compound offers steric and electronic effects distinct from the 2,5-dimethoxyphenyl in or 2,5-dimethylphenyl in .
Spectroscopic and Crystallographic Comparisons
  • NMR Data : highlights that substituents in regions analogous to the target compound’s 4-methylphenyl or difluorophenyl groups cause distinct chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), suggesting altered electronic environments .
  • Crystallography : Chlorophenyl analogs (e.g., ) form dense crystal lattices due to halogen bonding, whereas methyl/fluoro groups (as in the target compound) may reduce lattice stability, impacting formulation .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–100°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., palladium for cross-coupling reactions). Purification via column chromatography or recrystallization is essential to achieve >80% yield and >95% purity. Key intermediates should be validated using TLC and NMR .

Q. How can the structural integrity of this compound be confirmed experimentally?

Use a combination of 1H NMR (e.g., δ 7.82 ppm for aromatic protons, δ 4.12 ppm for SCH2 groups) and 13C NMR to confirm backbone connectivity. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight alignment (e.g., [M+H]+ observed at m/z 344.21 in analogs). Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Q. What solvent systems are recommended for solubility and stability studies?

The compound is typically soluble in DMSO (>10 mM) and sparingly soluble in aqueous buffers. Stability assessments should include pH-dependent degradation studies (pH 2–9) under controlled light and temperature (25–37°C) to identify hydrolysis-prone functional groups (e.g., acetamide or sulfanyl linkages) .

Advanced Research Questions

Q. What mechanistic insights exist for the thieno[3,2-d]pyrimidin-4-one core’s reactivity?

The core participates in nucleophilic substitution at the C2 sulfanyl group and electrophilic aromatic substitution at the thiophene ring. Computational studies (DFT) predict electron-deficient regions at the pyrimidinone moiety, guiding derivatization strategies. Kinetic experiments under varying temperatures (25–80°C) can quantify reaction rates for these pathways .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Synthesize analogs with modifications to:

  • Aryl substituents (e.g., replacing 4-methylphenyl with halogenated or electron-donating groups).
  • Sulfanyl linker (e.g., substituting with methylene or oxygen). Test against biological targets (e.g., kinases or proteases) using IC50 assays. Correlate activity trends with LogP values and steric parameters (e.g., Tolman cone angles) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration in cell-based assays) or impurity profiles. Validate purity via HPLC (>98%) and replicate experiments under standardized protocols (e.g., ATP concentration in kinase assays). Cross-reference with structural analogs (e.g., CAS 27375549) to isolate substituent-specific effects .

Q. How can computational modeling predict binding modes with biological targets?

Use molecular docking (AutoDock Vina) to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess binding stability (>50 ns trajectories). Key residues (e.g., Lys721 in EGFR) should show hydrogen bonding with the acetamide group .

Methodological Considerations

Q. What analytical techniques are optimal for tracking reaction intermediates?

  • TLC : Use silica gel plates with UV-active zones and eluents like ethyl acetate/hexane (3:7).
  • LC-MS : Monitor real-time reaction progress with C18 columns and 0.1% formic acid in acetonitrile/water gradients .

Q. How to design a stability-indicating HPLC method for this compound?

Develop a gradient method:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : 0.1% TFA in water (A) and acetonitrile (B).
  • Gradient : 20–80% B over 25 min. Validate specificity using forced degradation samples (heat, acid/base hydrolysis) .

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